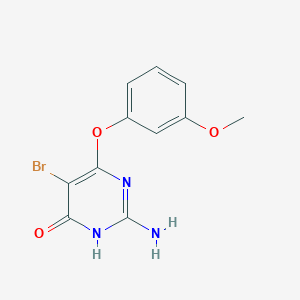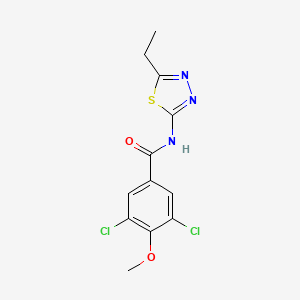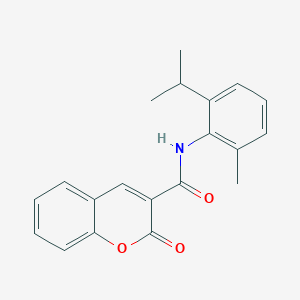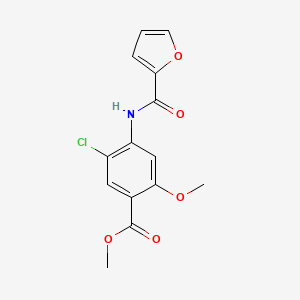
2-amino-5-bromo-6-(3-methoxyphenoxy)-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
2-amino-5-bromo-6-(3-methoxyphenoxy)-4(3H)-pyrimidinone and its derivatives can be synthesized using a regioselective lithiation–substitution protocol, highlighting the versatility of pyrimidinone transformations into various substituted amino derivatives and chloro pyrimidines (Singh, Balzarini, & Singh, 2013).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through techniques like NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations, providing insights into their crystalline forms and confirming the presence of specific substituents and their configurations (Martins et al., 1998).
Chemical Reactions and Properties
Pyrimidinones undergo a variety of chemical reactions, including transformations into alkyluracils, 2-alkoxy-4(3H)-pyrimidinones, and the formation of cyclic and acyclic derivatives. These transformations are indicative of the reactive nature of the pyrimidinone ring and its utility in synthesizing a broad range of chemical entities (Botta et al., 1984; Botta et al., 1985).
Physical Properties Analysis
Physical properties, including solubility, crystalline structure, and melting points, are crucial for understanding the behavior of these compounds under various conditions. Detailed analysis through X-ray crystallography has provided insights into the tautomeric forms, crystalline structures, and intermolecular hydrogen bonding, which are pivotal for predicting the reactivity and stability of these compounds (Craciun et al., 1998).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are fundamental for utilizing these compounds in further synthetic applications. Studies have shown that pyrimidinones can engage in a wide array of chemical reactions, making them versatile intermediates in organic synthesis (Fan & Cheng, 1993).
科学的研究の応用
Synthesis and Chemical Transformations
Research in the synthesis and chemical transformations of pyrimidinone derivatives focuses on developing new synthetic methods and understanding the chemical behavior of these compounds. For example, the study on the regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones explores a highly regioselective lithiation–substitution protocol. This research is pivotal for generating derivatives with potential antiviral activity, showcasing the adaptability of pyrimidinone scaffolds for generating bioactive molecules (Kamaljit Singh, Kawaljit Singh, & J. Balzarini, 2013).
Molecular Structure Analysis
Studies on the molecular structure of heterocycles, including pyrimidinones, are crucial for understanding the relationship between structure and function. The structural analysis of 5-Bromo-4, 6-dimethoxy-4-(trichloromethyl)hexahydro 2-pyrimidinone, determined through NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations, provides insights into the stereochemistry and stability of these molecules. Such structural elucidations are fundamental for the rational design of derivatives with desired biological properties (M. Martins, N. Zanatta, et al., 1998).
Potential Biological Activities
The exploration of 2-amino-5-bromo-6-(3-methoxyphenoxy)-4(3H)-pyrimidinone derivatives for their biological activities is a significant area of research. For instance, the structural modification of pyrimidinone derivatives to assess their antiviral activity highlights the potential therapeutic applications of these compounds. Although some derivatives exhibited activity against various virus strains, their efficacy was close to their toxicity threshold, indicating the need for further optimization (Kamaljit Singh, Kawaljit Singh, & J. Balzarini, 2013).
特性
IUPAC Name |
2-amino-5-bromo-4-(3-methoxyphenoxy)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O3/c1-17-6-3-2-4-7(5-6)18-10-8(12)9(16)14-11(13)15-10/h2-5H,1H3,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIXIIQGTRMXLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(C(=O)NC(=N2)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5352135 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[3-(2-thienyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5547729.png)


![N-ethyl-4-(4-morpholinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5547749.png)
![(4aS*,7aR*)-1-(5-methoxy-2-furoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547754.png)


![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5547775.png)

![4-hydroxy-2-(phenoxymethyl)-N-[1-(1,3-thiazol-2-yl)propyl]pyrimidine-5-carboxamide](/img/structure/B5547809.png)

![2-{2-[(2S)-2-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5547817.png)
![5-chloro-1,3-dimethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B5547821.png)
![7-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5547826.png)